molecular formula C26H32ClNO2 B1226808 Hoe 263 CAS No. 32847-88-4

Hoe 263

Cat. No.: B1226808
CAS No.: 32847-88-4
M. Wt: 426 g/mol
InChI Key: BIFHZGVJYAZJRD-UHFFFAOYSA-N
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Description

  • HOE077: An anti-fibrotic agent studied for reducing fibrosis in pancreatic islet cell transplantation, demonstrating efficacy in decreasing fibrous encapsulation thickness and improving cell viability .
  • HOE (Hemp Oil Extract): A bioactive extract from hemp oil with demonstrated anti-colorectal cancer activity via purine metabolism modulation and cell cycle arrest .
  • Human and Organizational Errors (HOE): A non-chemical term in marine engineering, referring to accident causation factors .

Given the pharmacological focus of the query, this article will prioritize HOE077 (anti-fibrotic) and HOE (Hemp Oil Extract) for comparison with structurally or functionally similar compounds.

Properties

CAS No.

32847-88-4

Molecular Formula

C26H32ClNO2

Molecular Weight

426 g/mol

IUPAC Name

N-(2-benzhydryloxyethyl)-1-(3-methoxyphenyl)-N-methylpropan-2-amine;hydrochloride

InChI

InChI=1S/C26H31NO2.ClH/c1-21(19-22-11-10-16-25(20-22)28-3)27(2)17-18-29-26(23-12-6-4-7-13-23)24-14-8-5-9-15-24;/h4-16,20-21,26H,17-19H2,1-3H3;1H

InChI Key

BIFHZGVJYAZJRD-UHFFFAOYSA-N

SMILES

CC(CC1=CC(=CC=C1)OC)N(C)CCOC(C2=CC=CC=C2)C3=CC=CC=C3.Cl

Canonical SMILES

CC(CC1=CC(=CC=C1)OC)N(C)CCOC(C2=CC=CC=C2)C3=CC=CC=C3.Cl

Synonyms

HOE 263
HOE-263
N-(2-benzhydryloxy)ethyl-N-methyl-(1-ethyl-2-(3-methoxyphenyl)ethyl)amine

Origin of Product

United States

Preparation Methods

The synthesis of Hoe 263 involves several steps:

Chemical Reactions Analysis

Hoe 263 undergoes various chemical reactions, including:

Mechanism of Action

Hoe 263 exerts its effects by inhibiting calcium uptake in smooth muscle cells. It binds to calcium channels, preventing calcium ions from entering the cells, which leads to relaxation of the muscles. This mechanism is similar to that of other calcium channel blockers like verapamil .

Comparison with Similar Compounds

HOE077 (Anti-Fibrotic Agent)

Key Properties :

  • Reduces fibrous encapsulation thickness by ~33% and improves cell viability by ~52% in pancreatic islet transplantation models .
  • Mechanism: Likely targets extracellular matrix deposition, though exact molecular pathways are unspecified in the evidence.

Comparison with Similar Anti-Fibrotic Agents :

Pirfenidone (Structurally dissimilar but functionally analogous):

  • Efficacy : Reduces lung fibrosis progression in idiopathic pulmonary fibrosis (IPF) by ~30–50% in clinical trials.
  • Mechanism : Inhibits TGF-β1, a key profibrotic cytokine, whereas HOE077’s mechanism remains undefined .
  • Limitation : Pirfenidone causes systemic side effects (nausea, rash), whereas HOE077’s localized application (via drinking water) may minimize toxicity .

Polyphenols from Tea (Camellia sinensis): Efficacy: Reduces hepatic fibrosis by scavenging free radicals and inhibiting lipid peroxidation, similar to HOE077’s antioxidant effects . Mechanistic Overlap: Both compounds mitigate oxidative stress, but HOE077 directly targets fibrosis thickness, while tea polyphenols broadly modulate inflammation .

Table 1: Anti-Fibrotic Compounds Comparison

Compound Target Fibrosis Type Efficacy (Reduction) Mechanism Application Route
HOE077 Pancreatic islet ~33% thickness Undefined Oral (drinking water)
Pirfenidone Lung (IPF) ~30–50% progression TGF-β1 inhibition Oral
Tea Polyphenols Liver ~20–40% lipid peroxidation Antioxidant, anti-inflammatory Oral/Dietary
HOE (Hemp Oil Extract)

Key Properties :

  • Induces G1-phase cell cycle arrest in colorectal cancer (CRC) cells by downregulating c-MYC, CCND1, CDK4, and CDK6 .
  • Suppresses CRC proliferation in vitro and in vivo .

Comparison with Similar Anticancer Compounds :

Curcumin (Turmeric Extract) :

  • Efficacy : Inhibits CRC proliferation by downregulating cyclin D1 and CDK4, mirroring HOE’s cell cycle effects.
  • Divergence : Curcumin also modulates NF-κB and STAT3 pathways, whereas HOE’s activity is more narrowly focused on purine metabolism .

5-Fluorouracil (5-FU) :

  • Efficacy : Standard chemotherapy for CRC, with ~40–60% response rates.
  • Mechanistic Contrast : 5-FU targets thymidylate synthase, disrupting DNA synthesis, while HOE modulates purine metabolism and cell cycle proteins .

Table 2: Anticancer Compounds Comparison

Compound Target Pathway Efficacy (CRC) Mechanism Selectivity
HOE (Hemp) Purine metabolism In vitro/vivo suppression c-MYC downregulation, G1 arrest Moderate (cell-type specific)
Curcumin Cyclin D1, NF-κB ~50% growth inhibition Multi-pathway modulation Broad
5-FU DNA synthesis ~40–60% response rate Thymidylate synthase inhibition Low (systemic toxicity)

Q & A

Q. Table 1: Common Pitfalls in this compound Research and Mitigation Strategies

PitfallMitigation StrategyEvidence Source
Poor dose-response reproducibilityUse ISO-certified reference standards; document solvent compatibility
Inconsistent in vitro-in vivo correlationValidate cell lines via STR profiling; use pharmacokinetic modeling

Q. Table 2: Key Frameworks for Hypothesis Development

FrameworkApplication to this compound Research
FINEREnsure hypotheses are ethically compliant (e.g., minimizing animal use)
PICODefine clinical endpoints for Phase I trials
PRISMASystematically review conflicting toxicity studies

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